molecular formula C9H15NO2 B3156660 1-Allyl-1-nitrocyclohexane CAS No. 83307-64-6

1-Allyl-1-nitrocyclohexane

Cat. No. B3156660
CAS RN: 83307-64-6
M. Wt: 169.22 g/mol
InChI Key: HLNKXMFAQXNKPL-UHFFFAOYSA-N
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Description

1-Allyl-1-nitrocyclohexane is a nitro-containing compound known for its diverse applications in various fields of research and industry. It is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl nitrite as a nitrating agent under atmospheric pressure . This approach has been developed to be highly selective for the preparation of nitrocyclohexane from cyclohexane . The process is considered to be an excellent alternative for the synthesis of nitroalkanes from the nitration of low-carbon alkanes due to its mild reaction condition, simple experimental procedure, and high selectivity towards the desired product .


Molecular Structure Analysis

The molecular formula of this compound is C9H15NO2 . The general formula for a cycloalkane composed of n carbons is CnH2n . The structure of the molecule can be represented by the SMILES notation: [O-]N+C1(CCCCC1)CC=C .

Future Directions

The catalytic hydrogenation of nitrocyclohexane could be an alternative source of various useful chemicals . This process seems to be an excellent alternative and shows broad research potential . Further studies in this topic are indicated, including the exploration of nitrocyclohexane hydrogenation under batch and flow conditions .

properties

IUPAC Name

1-nitro-1-prop-2-enylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-6-9(10(11)12)7-4-3-5-8-9/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKXMFAQXNKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3 neck 2 L round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with 71 g (1.27 mols) of potassium hydroxide (KOH), 300 mL of methanol and 300 mL of isopropanol. The addition takes place at room temperature, however, while the base is dissolving in the solvent there is approximately 30° C. increase in temperature. The base solution is allowed to stir under nitrogen for 20 minutes. During this time, the temperature of the flask goes down to 44.7° C. To the above base solution, 156 g of nitrocyclohexane (“NCyHex”) (1.16 mols) is added slowly with vigorous stirring. The mixture stirred for 10 minutes, and palladium acetate (0.56 mmol)/triphenyl phosphine (1.7 mmol) added as catalyst. The resulting yellow solution stirred under nitrogen for another 5 minutes and 139.5 mL (1.06 mols) of allyl acetate added drop-wise to the mixture via the dropping funnel. During the addition of the acetate, the reaction mixture turns brown but transparent. During the addition, the temperature rises. At this point, heat is switched on and the mixture stirred for 8 h at 55° C. followed by overnight stiffing at room temperature. The next day the mixture is heated again to 55° C. followed by room temperature stirring overnight. After the reaction is complete, the contents of the flask are poured into a separatory funnel containing 600 mL of water. The organic layer is extracted with pentane (3×200 mL) and dried under MgSO4. Excess solvent is removed under a rotary evaporator and 167 g (93.5%) of deep brown solution of the desired 1-allyl-1-nitrocyclohexane (11) obtained at 90.7% purity. GC/MS analysis shows [MH]+ m/z 123.
Quantity
71 g
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300 mL
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300 mL
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156 g
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139.5 mL
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0 (± 1) mol
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1.7 mmol
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reactant
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0.56 mmol
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catalyst
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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1-Allyl-1-nitrocyclohexane
Reactant of Route 5
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Reactant of Route 6
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